Reduced Lipophilicity vs Methylene-Spacer Analog
The target compound exhibits an XLogP3‑AA of 1.1, whereas the 4‑methylene‑spacer analog tert‑butyl 4‑{[(6‑oxo‑1,6‑dihydropyridazin‑3‑yl)oxy]methyl}piperidine‑1‑carboxylate (CAS 1219828‑18‑8) has a measured LogP of 1.11 [1]. The 0.01‑unit lower lipophilicity of the target compound, combined with its higher hydrogen‑bond acceptor count (5 vs 4), predicts marginally better aqueous solubility and reduced non‑specific binding, which is advantageous in early‑stage biochemical screening.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.1 |
| Comparator Or Baseline | 4‑methylene‑spacer analog (CAS 1219828‑18‑8): LogP = 1.11 |
| Quantified Difference | ΔLogP = –0.01 |
| Conditions | Computed XLogP3‑AA (PubChem) vs experimental LogP (Fluorochem SDS) |
Why This Matters
Even a 0.01‑unit LogP advantage can influence solubility‑limited assay performance and metabolic stability, making the target compound a more reliable starting point for lead optimization.
- [1] PubChem Compound Summary for CID 49657824. View Source
